

crystal structure and spectroscopic analysis of gallium nitrate

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Compound of Interest

Compound Name: Gallium nitrate

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An In-depth Technical Guide to the Crystal Structure and Spectroscopic Analysis of **Gallium Nitrate**

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and spectroscopic properties of gallium(III) nitrate, focusing on its common hydrated form. The information presented is intended to support research and development activities where **gallium nitrate** is used as a precursor, catalyst, or active pharmaceutical ingredient.

Crystal Structure of Gallium(III) Nitrate Nonahydrate

Gallium(III) nitrate is commercially available and most stable as a crystalline nonahydrate.[1] X-ray crystallography has determined its precise structure to be hexaaquagallium(III) nitrate trihydrate, with the chemical formula $[\text{Ga}(\text{H}_2\text{O})_6]^{3+} \cdot 3\text{NO}_3^- \cdot 3\text{H}_2\text{O}$. [2]

The crystal structure is composed of:

- Hexaaquagallium(III) Cation $[\text{Ga}(\text{H}_2\text{O})_6]^{3+}$: The central gallium(III) ion is octahedrally coordinated to six water molecules. The structure contains two crystallographically distinct $[\text{Ga}(\text{H}_2\text{O})_6]^{3+}$ octahedra.[2] In aqueous solutions at low pH, this stable hexaaquated ion is the dominant gallium species.[3]

- **Nitrate Anions (NO_3^-):** Three nitrate anions are present as counter-ions to balance the 3+ charge of the gallium complex.
- **Water of Crystallization:** Three additional water molecules are incorporated into the crystal lattice.

These components are interconnected by an extensive three-dimensional network of hydrogen bonds. The compound is isostructural with other trivalent metal nitrate nonahydrates, such as those of chromium(III) and iron(III).^[2] Due to this isostructural relationship, the crystallographic parameters are expected to be very similar to those reported for hexaaquachromium(III) nitrate trihydrate, which crystallizes in the monoclinic $P2_1/c$ space group.^[4]

Table 1: Crystallographic Data for M(III) Nitrate Nonahydrate (M = Cr, isostructural to Ga)

Parameter	Value	Reference
Crystal System	Monoclinic	[4]
Space Group	$P2_1/c$	[4]
a	13.967(1) Å	[4]
b	9.6528(9) Å	[4]
c	10.981(1) Å	[4]
β	95.41°	[4]
Volume	1473.87 Å ³	[4]
Z (Formula units/cell)	4	[4]

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity, purity, and coordination environment of **gallium nitrate** in both solid and solution states.

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy probes the molecular vibrations of the constituent ions: the $[\text{Ga}(\text{H}_2\text{O})_6]^{3+}$ cation, the NO_3^- anion, and the water molecules.

In aqueous solutions, the Raman spectrum provides clear signatures for the hexaaquagallium(III) ion, which possesses O_h symmetry.^[5] The nitrate ion (D_{3h} symmetry) also has characteristic vibrational modes. In concentrated solutions, evidence of both inner-sphere and outer-sphere ion pairing between the cation and nitrate anion can be observed.^{[5][6]}

Table 2: Key Vibrational Frequencies of **Gallium Nitrate** in Aqueous Solution

Wavenumber (cm ⁻¹)	Technique	Assignment	Species	Reference
~3400	IR / Raman	$\nu(\text{O-H})$ stretch	H_2O	General
~1635	IR / Raman	$\delta(\text{H-O-H})$ bend	H_2O	General
~1390	IR / Raman	$\nu_3(\text{E}')$ asym. stretch	NO_3^-	General
1047	Raman	$\nu_1(\text{A}_1')$ sym. stretch	NO_3^-	[2]
718	Raman	$\nu_4(\text{E}')$ in-plane bend	NO_3^-	[2]
526	Raman	$\nu_1(\text{a}_{1g})$ Ga-O sym. stretch	$[\text{Ga}(\text{H}_2\text{O})_6]^{3+}$	[5][6]
430	Raman	$\nu_2(\text{e}_g)$ Ga-O stretch/bend	$[\text{Ga}(\text{H}_2\text{O})_6]^{3+}$	[5]
328	Raman	$\nu_5(\text{f}_{2g})$ O-Ga-O bend	$[\text{Ga}(\text{H}_2\text{O})_6]^{3+}$	[5]

In the solid state, the symmetry of the ions may be lowered, leading to the splitting of degenerate modes and the appearance of bands that are inactive in solution. The spectra will be dominated by strong absorptions from the nitrate groups and the O-H vibrations of the coordinated and lattice water molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the coordination environment of gallium in solution. Gallium has two NMR-active quadrupolar nuclei, ^{69}Ga and ^{71}Ga .

- ^{71}Ga NMR: This is the nucleus of choice for gallium studies due to its higher natural abundance, greater sensitivity, and narrower signal linewidths compared to ^{69}Ga .[\[7\]](#)
- Chemical Shift Reference: Aqueous **gallium nitrate** in D_2O is commonly used as an external chemical shift reference standard (0 ppm) for ^{71}Ga NMR.[\[8\]](#)
- Coordination Studies: The ^{71}Ga chemical shift is highly sensitive to the coordination number and geometry of the gallium center. For **gallium nitrate** in acidic or neutral aqueous solution, a single resonance is observed, consistent with the presence of the single, symmetrical hexaaquagallium(III) species.[\[3\]](#)

Table 3: NMR Properties of Gallium Isotopes

Property	^{69}Ga	^{71}Ga	Reference
Spin (I)	3/2	3/2	[7]
Natural Abundance	60.11%	39.89%	[7]
Relative Receptivity	0.0419	0.0931	[7]
Typical Linewidth	Broader	Narrower	[7]

Experimental Protocols

Synthesis of Gallium Nitrate Nonahydrate

- Dissolution: Dissolve high-purity gallium metal in concentrated nitric acid in a fume hood. The reaction is exothermic and produces toxic nitrogen oxides; proceed with caution and appropriate cooling.
- Concentration: Gently heat the resulting solution to remove excess acid and concentrate the solution. Avoid overheating, which can lead to the formation of gallium oxide.

- Crystallization: Allow the concentrated solution to cool slowly at room temperature or in a refrigerator. Colorless, deliquescent crystals of $\text{Ga}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ will form.
- Isolation: Isolate the crystals by filtration and wash sparingly with a small amount of ice-cold distilled water.
- Drying: Dry the crystals in a desiccator over a suitable drying agent. The crystals are hygroscopic and should be stored in a tightly sealed container.^[7]

Single-Crystal X-ray Diffraction

- Crystal Selection: Select a suitable single crystal of **gallium nitrate** nonahydrate and mount it on a goniometer head.
- Data Collection: Place the crystal on a diffractometer equipped with a suitable X-ray source (e.g., $\text{Mo K}\alpha$, $\lambda = 0.71073 \text{ \AA}$). Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
- Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve a final structural model.

Vibrational Spectroscopy

- Infrared (IR) Spectroscopy:
 - Sample Preparation: For solid-state analysis, prepare a KBr pellet by grinding a small amount of the crystalline sample with dry potassium bromide and pressing the mixture into a transparent disk.
 - Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of $4000\text{--}400 \text{ cm}^{-1}$.
- Raman Spectroscopy:
 - Sample Preparation: Place a small amount of the solid crystalline sample directly onto a microscope slide or into a capillary tube. For solution analysis, prepare an aqueous

solution of known concentration.

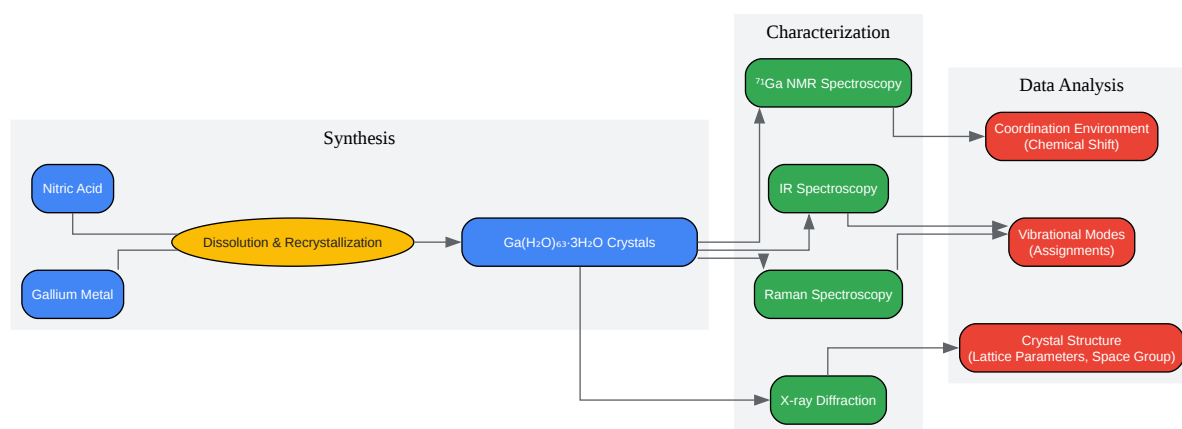
- Data Acquisition: Acquire the spectrum using a Raman spectrometer with a specific laser excitation wavelength (e.g., 532 nm or 785 nm). Collect the scattered light and analyze the Stokes-shifted Raman bands.

⁷¹Ga NMR Spectroscopy

- Sample Preparation: Prepare a solution of **gallium nitrate** nonahydrate in deuterated water (D₂O) in a 5 mm NMR tube. A small amount of nitric acid (DNO₃) may be added to ensure a low pH and prevent hydrolysis.
- Reference Sample: Prepare an external reference standard of **gallium nitrate** in D₂O in a sealed capillary, or use the sample itself and reference the chemical shift to 0 ppm.
- Data Acquisition: Acquire the ⁷¹Ga NMR spectrum on a high-field NMR spectrometer equipped with a broadband probe. Use a single-pulse experiment with appropriate parameters (pulse width, acquisition time, relaxation delay) to obtain a spectrum with a good signal-to-noise ratio.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of **gallium nitrate**.



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